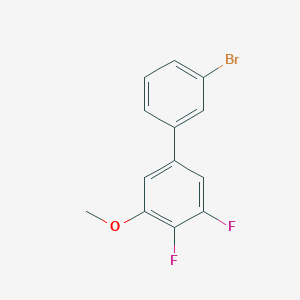

3-Bromo-3',4'-difluoro-5'-methoxybiphenyl

Description

3-Bromo-3',4'-difluoro-5'-methoxybiphenyl is a halogenated and fluorinated biphenyl derivative characterized by a bromine atom at the 3-position, fluorine atoms at the 3' and 4' positions, and a methoxy group at the 5'-position. Such compounds are often intermediates in pharmaceutical and agrochemical research, leveraging halogen and fluorine substitutions to modulate electronic effects, lipophilicity, and metabolic stability .

Properties

IUPAC Name |

5-(3-bromophenyl)-1,2-difluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c1-17-12-7-9(6-11(15)13(12)16)8-3-2-4-10(14)5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPTUKSQJWVVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2=CC(=CC=C2)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other substituents.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of biphenyl derivatives .

Scientific Research Applications

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl involves its interaction with specific molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the aryl halide and boronic acid. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl with analogs:

Key Observations :

- Halogen/Fluorine Substitutions : Bromine and fluorine atoms enhance electrophilicity and metabolic resistance. For example, 3-Bromo-3',4',5'-trifluorobiphenyl (MW: 287.08) shares similar halogen/fluorine patterns but lacks the methoxy group, reducing its polarity compared to the target compound .

- Methoxy Groups: The 5'-methoxy group in the target compound likely increases solubility in polar solvents compared to non-methoxy analogs like 3-Bromo-4-fluoro-1,1'-biphenyl .

- Molecular Weight Trends : The addition of trifluoromethyl groups (e.g., in 3-Bromo-4'-fluoro-5-(trifluoromethyl)-1,1'-biphenyl) significantly increases molecular weight (335.09 vs. 287.08 for trifluorobiphenyl), impacting pharmacokinetic properties .

Biological Activity

The compound 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl (C13H9BrF2O) is a biphenyl derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology. This article presents a detailed examination of the biological activity of this compound, including research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

3-Bromo-3',4'-difluoro-5'-methoxybiphenyl features a biphenyl core with specific halogen substitutions and a methoxy group, which influence its reactivity and biological interactions. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (partition coefficient) | 4.23 |

Anticancer Activity

Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. Research into 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl has demonstrated its potential to inhibit the growth of various cancer cell lines.

- Case Study : In vitro testing against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines showed IC50 values ranging from 10 to 20 µM, indicating moderate efficacy in inhibiting cell proliferation .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Preliminary data suggest that it may exhibit activity against Gram-positive and Gram-negative bacteria.

- Research Findings : In a comparative study, 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an antibacterial agent .

The biological activity of 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell signaling pathways, leading to apoptosis.

- Receptor Modulation : It may bind to receptors that regulate cellular processes, influencing gene expression related to cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl , a comparison with structurally similar compounds is essential.

Comparison Table

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-3',4'-difluoro-5'-methoxybiphenyl | Similar halogen substitutions | Moderate anticancer activity |

| 3-Fluoro-5-methoxy biphenyl | Lacks bromine; only fluorine | Lower antibacterial efficacy |

| 2-Bromo-4-fluorobiphenyl | Different substitution pattern | Anticancer activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.